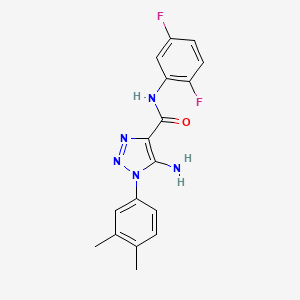
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1260918-71-5) is a compound that has shown promising biological activity, particularly in the context of infectious diseases such as Chagas disease caused by Trypanosoma cruzi. This article delves into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C18H17F2N5O
- Molecular Weight : 389.422 g/mol
- SMILES Notation : Cc1nnc2sc(C(=O)NC3CN(C3)c4cccc(F)c4F)c(N)c2c1C
- IUPAC Name : this compound
The compound belongs to the class of 1,2,3-triazole derivatives which have been recognized for their diverse biological activities. The mechanism of action primarily involves inhibition of key enzymes and pathways in pathogens. For instance, studies have shown that triazole derivatives can disrupt the metabolic processes of Trypanosoma cruzi, leading to decreased parasite viability and replication.
Antiparasitic Activity
A significant study focused on the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides highlighted the compound's effectiveness against Trypanosoma cruzi. The research utilized high-content screening methods to identify hits with submicromolar activity (pEC50 > 6) against intracellular parasites in VERO cells. Key findings include:
- Potency : The optimized compounds demonstrated enhanced potency compared to existing treatments like benznidazole and nifurtimox.
- Selectivity : These compounds exhibited over 100-fold selectivity against VERO and HepG2 cells.
- In Vivo Efficacy : In mouse models of Chagas disease, the compounds significantly suppressed parasite burden, indicating potential for therapeutic use in humans .
Structure-Activity Relationships (SAR)
The SAR studies revealed critical insights into how modifications to the triazole core affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Amino group substitutions (H, Me) | Inactive |
| Central triazole modification to imidazole or pyrazole | Loss of activity |
| Peripheral substituent adjustments | Enhanced potency and solubility |
These findings suggest that maintaining specific functional groups is essential for preserving bioactivity .
Case Study 1: Chagas Disease Treatment
In a controlled study involving murine models infected with Trypanosoma cruzi, treatment with the compound resulted in a significant reduction in parasitemia and cardiac damage compared to untreated controls. The study emphasized the compound's potential as a safer alternative to current therapies due to its favorable side effect profile and enhanced efficacy in chronic phases of the disease .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation explored the compound's effects on bacterial pathogens. It was found that derivatives of the triazole scaffold could modulate bacterial SOS response mechanisms. This suggests that compounds like this compound may also serve as templates for developing new antibiotics targeting resistant strains .
属性
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-9-3-5-12(7-10(9)2)24-16(20)15(22-23-24)17(25)21-14-8-11(18)4-6-13(14)19/h3-8H,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMAQHTEAIUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














